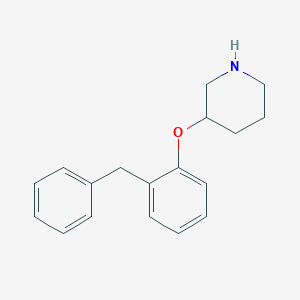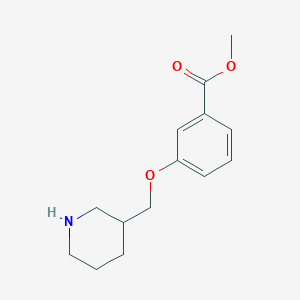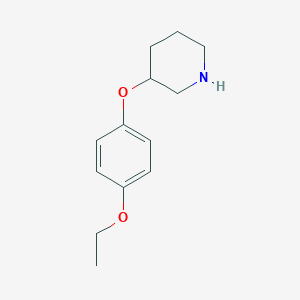![molecular formula C7H11NO2 B1388854 2-Azabicyclo[3.1.1]heptan-1-carbonsäure CAS No. 1169708-23-9](/img/structure/B1388854.png)
2-Azabicyclo[3.1.1]heptan-1-carbonsäure
Übersicht
Beschreibung
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for drug design and development.
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is the orexin 2 receptors . These receptors play a crucial role in the regulation of arousal, wakefulness, and appetite .
Mode of Action
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid acts as an agonist on the orexin 2 receptors . This means that it binds to these receptors and activates them, leading to a physiological response .
Result of Action
As an agonist of the orexin 2 receptors, 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can stimulate these receptors, potentially leading to increased arousal and wakefulness . This could make it useful in the treatment of diseases associated with these receptors, such as narcolepsy .
Biochemische Analyse
Biochemical Properties
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its catalytic activity .
Cellular Effects
The effects of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the signaling pathways involved in cell growth and differentiation, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal activity without adverse effects .
Metabolic Pathways
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects .
Subcellular Localization
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic structure with high yield . Another method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated derivatives of the compound .
Industrial Production Methods: Industrial production of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as the availability of starting materials and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, creating halogenated derivatives.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Azabicyclo[31
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: This compound features a benzyl group, which can enhance its binding affinity and specificity for certain targets.
2-Amino-2-norbornanecarboxylic acid: This compound is structurally similar but lacks the nitrogen atom in the bicyclic ring, which can affect its chemical and biological properties.
Uniqueness: 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its nitrogen-containing bicyclic structure, which provides distinct advantages in terms of stability, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-5(4-7)1-2-8-7/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUHXSVDHMLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)


![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)

![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)


![3-[2-(2-Naphthyloxy)ethyl]piperidine](/img/structure/B1388788.png)
![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine](/img/structure/B1388789.png)



